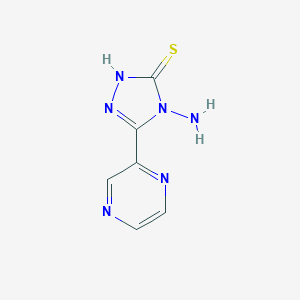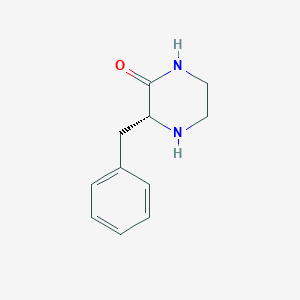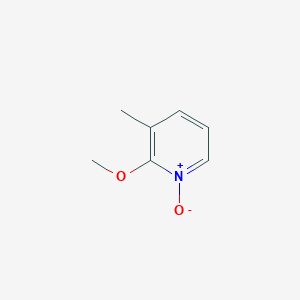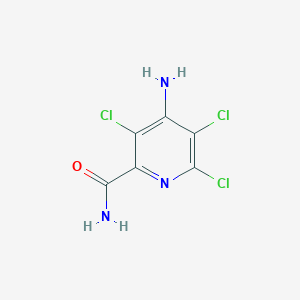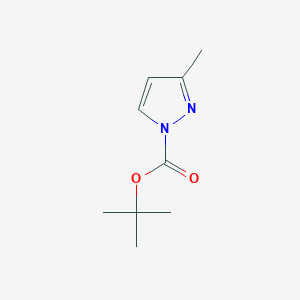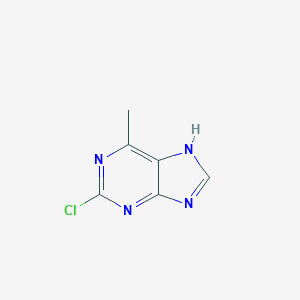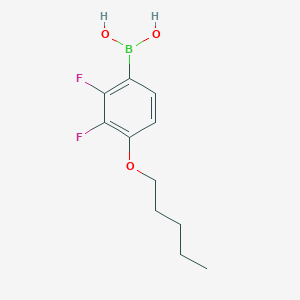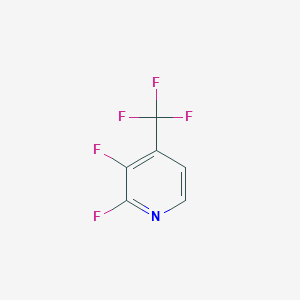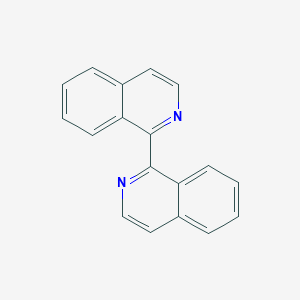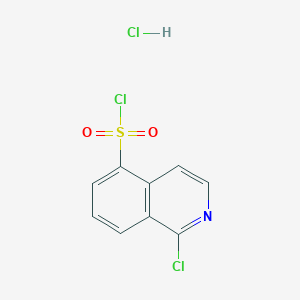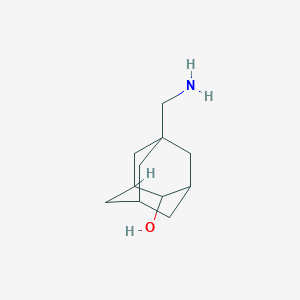
5-Bromo-3-(piperidin-4-yl)-1H-indole
概要
説明
“5-Bromo-3-(piperidin-4-yl)-1H-indole” is a chemical compound . It’s also known as 5-BROMO-3-PIPERIDIN-4-YL-1H-INDAZOLE . The CAS number is 889945-66-8 .
Synthesis Analysis
The synthesis of pyridine derivatives, which includes “5-Bromo-3-(piperidin-4-yl)-1H-indole”, involves the remodeling of (Aza)indole/Benzofuran skeletons . A ring cleavage methodology reaction is used for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Molecular Structure Analysis
The molecular weight of “5-Bromo-3-(piperidin-4-yl)-1H-indole” is 280.169 . The molecular formula is C12H14BrN3 .Chemical Reactions Analysis
Pyridine derivatives, including “5-Bromo-3-(piperidin-4-yl)-1H-indole”, are important structural motifs found in numerous bioactive molecules . They are used either as biologically active substances or as building blocks for polymers with unique physical properties .科学的研究の応用
1. Pharmacological Properties
5-Bromo-3-(piperidin-4-yl)-1H-indole and its derivatives have been studied for their pharmacological properties. For instance, the fluorination of indole compounds has shown to produce selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles, indicating potential applications in neuropsychiatric disorders (M. B. van Niel et al., 1999). Additionally, the synthesis of deuterium-labeled CCR2 antagonists from indole compounds, including 5-Bromo-3-(piperidin-4-yl)-1H-indole, highlights their use in developing new therapeutic agents for treating inflammatory diseases (R. Lin, Yong-Xiang Gong, Rhys Salter, 2022).
2. Antibacterial and Antifungal Activities
Some derivatives of 5-Bromo-3-(piperidin-4-yl)-1H-indole have demonstrated significant antibacterial and antifungal activities. A study on Schiff and Mannich bases of Isatin and its derivatives, including 5-bromo derivatives, showed promising antimicrobial activity, indicating potential for developing new antimicrobial drugs (S. Pandeya et al., 2000).
3. Antimalarial Activity
The exploration of the 3-piperidin-4-yl-1H-indole scaffold has identified new compounds with potential antimalarial properties. This research is significant in the context of developing novel and affordable antimalarial drugs (S. A. Santos et al., 2015).
4. Dual Inhibitor for Neurodegenerative Diseases
Studies have identified indole derivatives, including those related to 5-Bromo-3-(piperidin-4-yl)-1H-indole, as dual inhibitors of cholinesterase and monoamine oxidase. This suggests their potential application in treating neurodegenerative diseases like Alzheimer's (Oscar M. Bautista-Aguilera et al., 2014).
5. Structural Studies and Synthesis Techniques
Research has also focused on the synthesis and structural analysis of indole derivatives. Studies on the synthesis and absolute configuration of enantiomeric pure 3-(piperidin-3-yl)-1H-indole derivatives contribute to the understanding of their chemical properties, which is crucial for their application in various fields (M. Król et al., 2022).
6. Corrosion Inhibition
Indole derivatives, including 5-Bromo-3-(piperidin-4-yl)-1H-indole, have been explored for their potential as corrosion inhibitors. Their effectiveness in protecting metals from corrosion in acidic environments indicates their utility in industrial applications (C. Verma et al., 2016).
将来の方向性
作用機序
Target of Action
The primary targets of 5-Bromo-3-(piperidin-4-yl)-1H-indole are enzymes such as α-amylase , α-glucosidase , and protein tyrosine phosphatase 1 beta (PTP1B) . These enzymes play a crucial role in the pathogenesis and progression of metabolic disorders like type 2 diabetes mellitus .
Mode of Action
5-Bromo-3-(piperidin-4-yl)-1H-indole interacts with its targets by inhibiting their activities . It exhibits an increased inhibitory effect against α-amylase and PTP1B activities, and reduced activity towards α-glucosidase activity .
Biochemical Pathways
The compound affects the biochemical pathways involving the breakdown of complex carbohydrates. α-Amylase plays a prominent role in the early breakdown of complex carbohydrates such as large starch and glycogen molecules to a mixture of oligosaccharides and disaccharides in the intestinal mucosa . These are, in turn, converted into glucose by α-glucosidase for intestinal absorption . This process results in an increased level of glucose in blood, also known as post-prandial hyperglycemia (PPHG), which is a primary indication for type 2 diabetes mellitus .
Pharmacokinetics
The key aspects of the pharmacokinetics of these compounds, namely, absorption, distribution, metabolism, and excretion have also been simulated at a theoretical level . .
Result of Action
The molecular and cellular effects of the compound’s action result in the suppression of carbohydrate digestion, delay in glucose uptake, and reduction in blood sugar levels . This can be particularly beneficial in the management of conditions like type 2 diabetes mellitus .
特性
IUPAC Name |
5-bromo-3-piperidin-4-yl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2/c14-10-1-2-13-11(7-10)12(8-16-13)9-3-5-15-6-4-9/h1-2,7-9,15-16H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFIMYAPBXRJWMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CNC3=C2C=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20459915 | |
| Record name | 5-Bromo-3-(piperidin-4-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20459915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-(piperidin-4-yl)-1H-indole | |
CAS RN |
149669-42-1 | |
| Record name | 5-Bromo-3-(piperidin-4-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20459915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



